molecular formula C13H9F3N2O4 B570076 Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 121582-55-6

Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B570076
CAS No.: 121582-55-6
M. Wt: 314.22
InChI Key: WTLMSGGYGXMVQD-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions

    Formation of Pyridazine Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 4-hydroxy-6-oxo-1-(4-fluorophenyl)-1,6-dihydropyridazine-3-carboxylate: Contains a fluorine atom instead of a trifluoromethyl group, affecting its reactivity and interactions.

    Methyl 4-hydroxy-6-oxo-1-(3-chlorophenyl)-1,6-dihydropyridazine-3-carboxylate:

Uniqueness

The presence of the trifluoromethyl group in Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These characteristics make it a valuable compound in various fields of research and application.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4/c1-22-12(21)11-9(19)6-10(20)18(17-11)8-4-2-3-7(5-8)13(14,15)16/h2-6,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLMSGGYGXMVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716146
Record name Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121582-55-6
Record name Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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